molecular formula C9H10FNO2 B1333679 (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine CAS No. 306934-88-3

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Cat. No. B1333679
M. Wt: 183.18 g/mol
InChI Key: JNFVSJNYOFOUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluoro analogue of 3,4-(methylenedioxy)amphetamine, which is a class of compounds that have been studied for their potential therapeutic effects. These compounds are of interest due to their structural similarity to MDMA, a drug that has shown promise in treating conditions such as Parkinson's disease and posttraumatic stress disorder in animal studies. The introduction of a fluorine atom into the structure is intended to create analogues suitable for PET studies and to investigate the role of MDMA metabolism .

Synthesis Analysis

The synthesis of fluoro analogues like (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine involves the introduction of a fluorine atom into the parent compound. This process aims to produce compounds that are electronically different but sterically similar to their non-fluorinated counterparts. The synthesis of these compounds is crucial for developing potential diagnostic tools and therapeutic agents. The specific methods and conditions used for the synthesis of these analogues are not detailed in the provided data .

Molecular Structure Analysis

The molecular structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine has been characterized, with a focus on understanding how the introduction of a fluorine atom affects the compound's properties. The structural characterization is essential for predicting the behavior of the compound in biological systems and for designing further studies to explore its potential uses. The exact details of the molecular structure, such as bond lengths and angles, are not provided in the abstract .

Chemical Reactions Analysis

The chemical reactions involving (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine would likely be influenced by the presence of the fluorine atom, which can affect the compound's reactivity and interaction with biological targets. The compound's potential to undergo metabolic transformations and its interactions with enzymes and receptors in the body are areas of interest for further research. However, the provided data does not include specific chemical reactions or metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, such as solubility, melting point, and stability, are important for its handling and application in research and therapeutic contexts. The fluorine atom's electronegativity could impact these properties, potentially enhancing the compound's suitability for in vivo studies. The provided data does not offer detailed information on these properties .

Scientific Research Applications

Antipsychotic Potential

  • N-Substituted Derivatives : A series of N-substituted 1-(2,3-dihydro-1, 4-benzodioxin-2-yl)methylamine derivatives, possessing D(2) antagonist/5-HT(1A) partial agonist activity, have been prepared as potential atypical antipsychotic agents. One compound, in particular, demonstrated promising activity in rodent models of psychosis with a low propensity to cause extrapyramidal side effects, leading to its selection for clinical investigation (Birch et al., 1999).

Potential in Parkinson’s Disease

  • Fluoro Analogues of Amphetamines : Methylenedioxy analogues of amphetamine, including derivatives like 6-fluoro-3,4-methylenedioxyamphetamine, have been identified as potential therapeutic drugs against Parkinson’s disease in animal models. The synthesis and structural characterization of these fluoro analogues, including 6-fluoro analogues, suggest their potential application in PET studies for Parkinson’s disease (Guillon et al., 2015).

Antibacterial and Antifungal Activities

  • Benzothiazole Amides : Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine have shown comparable or slightly better antibacterial and antifungal activities than some medicinal standards, presenting potential as new antimicrobial agents (Pejchal et al., 2015).

Synthesis of Key Pharmaceutical Intermediates

  • Synthesis of Dopamine Antagonists : The synthesis of various derivatives involving (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine has contributed to the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, which are significant in the development of certain psychiatric medications (Hirokawa et al., 2000).

Analytical Methods for Psychoactive Drugs

  • Enantioseparation of Psychoactive Compounds : Studies have developed methods for the chiral separation of new psychoactive substances, including fluoro analogues of amphetamines, using techniques like HPLC. Such methods are vital in both medical and forensic analyses of these compounds (Taschwer et al., 2017).

properties

IUPAC Name

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFVSJNYOFOUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CN)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381600
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

CAS RN

306934-88-3
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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